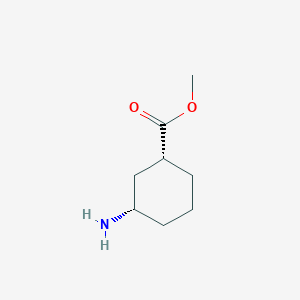

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate

Overview

Description

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate, also known as MACH, is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a derivative of cyclohexanecarboxylic acid, and is a colorless, odorless, and tasteless solid. MACH has a variety of uses in scientific research and laboratory experiments, due to its unique structure and properties.

Scientific Research Applications

- Chirality plays a crucial role in drug development and materials science. Researchers use (1R,3S)-methyl 3-aminocyclohexanecarboxylate as a chiral building block to create complex molecules with specific stereochemistry. Its unique structure allows for the synthesis of enantiomerically pure compounds, which is essential for drug design and catalysis .

- The tert-butyl (Boc) protecting group on the amino group of this compound makes it useful in peptide synthesis. Chemists employ it to protect amino acids during solid-phase peptide assembly. After peptide elongation, the Boc group can be selectively removed, allowing for further modifications or cyclization .

- (1R,3S)-Methyl 3-aminocyclohexanecarboxylate serves as a versatile organocatalyst. It participates in various asymmetric reactions, such as Michael additions, Mannich reactions, and Diels-Alder reactions. Its chiral center influences the stereochemistry of the products, making it valuable in synthetic chemistry .

- Researchers have explored the compound’s reactivity in cycloaddition reactions. For instance, it can undergo asymmetric cycloaddition with cyclopentadiene to form chiral cyclopentanol derivatives. These reactions allow the construction of complex molecular frameworks with high stereoselectivity .

- Although specific drug candidates based on (1R,3S)-methyl 3-aminocyclohexanecarboxylate are not widely reported, its chiral nature and structural features make it an interesting starting point for designing new pharmaceuticals. Researchers may explore modifications to enhance bioactivity or selectivity .

- The cyclohexane ring and amino group in this compound can be incorporated into polymer structures. Researchers investigate its use in designing functional polymers, such as those with controlled stereochemistry, biodegradability, or specific mechanical properties .

Asymmetric Synthesis and Chiral Building Blocks

Peptide and Protein Chemistry

Organocatalysis

Cycloaddition Reactions

Medicinal Chemistry

Materials Science and Polymer Chemistry

Mechanism of Action

Target of Action

The primary target of (1R,3S)-Methyl 3-aminocyclohexanecarboxylate is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that has been implicated as a treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .

Mode of Action

The compound interacts with its target, OAT, through a process of inactivation . The inactivation mechanism of the compound has been proposed to occur through three possible mechanisms: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates oat through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathway involving OAT. By inactivating OAT, the compound disrupts the normal functioning of this enzyme, leading to downstream effects that can inhibit the growth of HCC .

Pharmacokinetics

The compound is slightly soluble in dmso, methanol, and water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the inactivation of OAT, which can lead to the inhibition of HCC growth . This suggests that the compound could potentially be used as a treatment for HCC.

Action Environment

The compound should be stored in an inert atmosphere at room temperature for optimal stability .

properties

IUPAC Name |

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMITUCIAZVHCG-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)

![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)